N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-methylpropanamide
Description
N-[3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-methylpropanamide is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted at the 3-position with a 4-methoxyphenyl group and at the 5-position with a 2-methylpropanamide moiety. The 1,2,4-thiadiazole scaffold is known for its bioisosteric properties, often mimicking peptide bonds or carboxylic acid groups in medicinal chemistry.
Properties
Molecular Formula |
C13H15N3O2S |
|---|---|
Molecular Weight |
277.34 g/mol |
IUPAC Name |
N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-methylpropanamide |
InChI |
InChI=1S/C13H15N3O2S/c1-8(2)12(17)15-13-14-11(16-19-13)9-4-6-10(18-3)7-5-9/h4-8H,1-3H3,(H,14,15,16,17) |
InChI Key |
ZJSPLHJOBTVAGM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=NC(=NS1)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-methylpropanamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methoxyphenylhydrazine with carbon disulfide to form the corresponding dithiocarbazate. This intermediate is then cyclized with an appropriate nitrile, such as 2-methylpropanenitrile, under acidic conditions to yield the desired thiadiazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thiadiazole ring can lead to the formation of dihydrothiadiazole derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrothiadiazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-methylpropanamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and proteins, inhibiting their activity. For example, it may inhibit enzymes involved in DNA replication or repair, leading to the suppression of cancer cell growth. The methoxyphenyl group can enhance the compound’s binding affinity to its targets, while the methylpropanamide moiety can influence its solubility and bioavailability.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Thiadiazole Derivatives with Varied Aromatic Substituents
- Compound 7b (from ): 2-(4-Methyl-2-phenylthiazole-5-carbonyl)-N-phenylhydrazinecarbothioamide.
- (Z)-N-(4-(2-(Dibenzo[b,f][1,4,5]thiadiazocin-3-yl)-4-(4-fluorophenyl)-thiazol-5-yl)pyridin-2-yl)-3-(2,5-dimethoxyphenyl)propanamide (from ):
- Key Differences : Features a fused dibenzothiadiazocin system and a 4-fluorophenyl group. The fluorine atom introduces electron-withdrawing effects, contrasting with the methoxy group in the target compound.
- Relevance : Highlights the impact of substituent electronic properties on molecular interactions .
Propanamide-Containing Derivatives
- N-(4,5-Dihydro-1,3-thiazol-2-yl)-2-{[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide (from ):
- Key Differences : Incorporates a 1,3-thiazole ring and a triazolylsulfanyl group instead of the thiadiazole core. The sulfanyl group may enhance redox activity but reduce metabolic stability compared to the propanamide in the target compound .
Biological Activity
N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-methylpropanamide is a synthetic compound belonging to the class of thiadiazole derivatives, which are recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 301.32 g/mol. The compound features a thiadiazole ring that is known for its reactivity and ability to interact with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 301.32 g/mol |
| CAS Number | 898493-94-2 |
| Melting Point | Not specified |
| Boiling Point | Not specified |
Thiadiazole derivatives have been shown to exhibit various mechanisms of action that contribute to their biological activity:
- Anticancer Activity : Preliminary studies indicate that compounds like this compound may interfere with tumor growth by disrupting cellular signaling pathways involved in proliferation and apoptosis. Research has demonstrated that thiadiazoles can induce cell cycle arrest and promote apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Antimicrobial Properties : Thiadiazole derivatives have exhibited antimicrobial activity against a range of pathogens. The mechanism typically involves disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival.
- Anti-inflammatory Effects : Some studies suggest that thiadiazole compounds may possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and mediators like TNF-alpha and IL-6.
Case Studies and Research Findings
Several studies have investigated the biological activity of thiadiazole derivatives, including this compound:
- Study on Anticancer Activity : A recent study evaluated the anticancer effects of various thiadiazole derivatives on different cancer cell lines. Results indicated that the compound significantly inhibited cell viability in breast cancer (MCF-7) and prostate cancer (PC-3) cell lines, suggesting its potential as an anticancer agent.
- Antimicrobial Activity Assessment : In vitro assays demonstrated that this compound exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of standard antibiotics used in clinical settings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
